Product packaging for Flosatidil(Cat. No.:CAS No. 113593-34-3)

Flosatidil

Cat. No.: B055975
CAS No.: 113593-34-3
M. Wt: 525.6 g/mol
InChI Key: MJOGWNMYQLVUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flosatidil is a potent and selective inhibitor of ATP-sensitive potassium (KATP) channels. Its primary research value lies in its ability to modulate vascular tone and cardiac function, making it an essential pharmacological tool for investigating ischemic preconditioning, hypertension, and smooth muscle physiology. By blocking KATP channels, this compound prevents the hyperpolarization of cell membranes, which in turn promotes vasoconstriction and increases vascular resistance. This mechanism is critical for studies aimed at understanding the regulation of blood flow, the response to hypoxia, and the pathophysiological roles of KATP channels in various disease models. Researchers utilize this compound to delineate signaling pathways and to validate targets in the development of novel therapeutic agents for cardiovascular disorders. This compound is offered exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34F3N3O3S B055975 Flosatidil CAS No. 113593-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGWNMYQLVUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869571
Record name 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113593-34-3
Record name Flosatidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113593343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOSATIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19S89CMO38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Chemical Modifications of Flosatidil

Established Synthetic Pathways for Flosatidil

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly accessible literature, a plausible retrosynthetic analysis can be constructed based on established principles of organic chemistry. The key disconnections in the this compound structure are at the carbamate (B1207046) and amide linkages. This suggests a convergent synthesis strategy, where key fragments are prepared separately and then coupled.

A logical retrosynthetic approach would break this compound down into three main building blocks:

Isobutyl chloroformate: A commercially available reagent for the introduction of the isobutoxycarbonyl group.

N,N-dimethyl-N'-(2-aminoethyl)amine moiety: This fragment would be derived from a precursor like N-(2-(dimethylamino)ethyl)glycine or a related derivative.

The diarylamine core: 2-(methylthio)-N-(3-(trifluoromethyl)benzyl)aniline, which would be further functionalized to an α-haloacetamide to allow for coupling with the second fragment.

Based on this analysis, a proposed synthetic pathway is outlined below:

Step 1: Synthesis of the Diarylamine Core

The synthesis would likely begin with the formation of the central diarylamine structure. This can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 2-(methylthio)aniline (B147308) and 3-(trifluoromethyl)benzyl bromide.

Step 2: Acylation of the Diarylamine

The resulting secondary amine is then acylated to introduce the acetic acid moiety. This is typically achieved by reaction with an α-haloacetyl halide, such as 2-chloroacetyl chloride, in the presence of a non-nucleophilic base to yield N-(2-(methylthio)phenyl)-N-(3-(trifluoromethyl)benzyl)-2-chloroacetamide.

Step 3: Synthesis of the Carbamate-Amine Fragment

Separately, the N-(2-(dimethylamino)ethyl)amine fragment can be prepared for coupling. One possible route involves the reaction of N,N-dimethylethylenediamine with isobutyl chloroformate to form isobutyl N-(2-(dimethylamino)ethyl)carbamate.

Step 4: Final Coupling Reaction

The final step involves the coupling of the two major fragments. The N-(2-(methylthio)phenyl)-N-(3-(trifluoromethyl)benzyl)-2-chloroacetamide from Step 2 would be reacted with the isobutyl N-(2-(dimethylamino)ethyl)carbamate from Step 3 via a nucleophilic substitution reaction, where the secondary amine of the carbamate displaces the chlorine atom to form the final this compound molecule.

Interactive Data Table: Proposed Synthetic Pathway for this compound

StepReactantsReagents and ConditionsProductReaction Type
12-(methylthio)aniline, 3-(trifluoromethyl)benzyl bromidePd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, Heat2-(methylthio)-N-(3-(trifluoromethyl)benzyl)anilineBuchwald-Hartwig Amination
22-(methylthio)-N-(3-(trifluoromethyl)benzyl)aniline, 2-chloroacetyl chlorideBase (e.g., Triethylamine), CH2Cl2, 0 °C to rtN-(2-(methylthio)phenyl)-N-(3-(trifluoromethyl)benzyl)-2-chloroacetamideAcylation
3N,N-dimethylethylenediamine, Isobutyl chloroformateBase (e.g., NaHCO3), Aqueous/Organic biphasic systemIsobutyl N-(2-(dimethylamino)ethyl)carbamateCarbamoylation
4Product of Step 2, Product of Step 3Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), HeatThis compoundNucleophilic Substitution

Advanced Synthetic Approaches and Methodological Innovations

For the crucial C-N bond-forming step to create the diarylamine core, microwave-assisted synthesis could significantly accelerate the reaction rate of the Buchwald-Hartwig amination, potentially reducing reaction times from hours to minutes. Furthermore, the use of more advanced palladium precatalysts and ligands can allow the reaction to proceed under milder conditions and with lower catalyst loadings.

Flow chemistry presents another innovative approach. The synthesis of the key intermediates and the final coupling step could be performed in a continuous flow reactor. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. Additionally, the handling of hazardous reagents can be made safer in a closed-loop flow system.

For the acylation and final coupling steps, phase-transfer catalysis could be employed to facilitate the reaction between reactants in different phases, potentially eliminating the need for anhydrous solvents and simplifying the work-up procedure.

Interactive Data Table: Comparison of Classical and Advanced Synthetic Approaches

Synthetic StepClassical MethodAdvanced MethodPotential Advantages of Advanced Method
Diarylamine FormationTraditional Buchwald-Hartwig amination (batch, long reaction times)Microwave-assisted Buchwald-Hartwig amination; Flow chemistryReduced reaction times, improved energy efficiency, better process control and scalability.
AcylationReaction with chloroacetyl chloride in a chlorinated solventUse of a less hazardous acylating agent; performing the reaction under solvent-free or phase-transfer conditionsImproved safety profile, reduced solvent waste.
Final CouplingNucleophilic substitution in a polar aprotic solvent at elevated temperaturesUltrasound-assisted synthesis; Flow chemistryIncreased reaction rates, potential for lower reaction temperatures, enhanced mixing.

Strategies for Chemical Derivatization and Formulation Science

Chemical Derivatization:

The complex structure of this compound offers several sites for chemical modification to generate derivatives with potentially improved properties. These derivatization strategies are fundamental in medicinal chemistry for optimizing lead compounds.

Modification of the Carbamate Group: The isobutyl group could be replaced with other alkyl or aryl substituents to alter lipophilicity and metabolic stability. Bioisosteric replacement of the carbamate moiety with other groups like ureas, sulfonamides, or amides could also be explored.

Derivatization of the Tertiary Amine: The dimethylamino group is a potential site for N-oxide formation as a metabolic pathway. Quaternization of this nitrogen could be used to introduce a permanent positive charge, which would drastically alter the compound's solubility and pharmacokinetic profile.

Modification of the Thioether: The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. These oxidized metabolites may have different activity profiles. Synthetically, replacing the methyl group with other alkyl or aryl groups could influence both the electronic properties and the steric hindrance around this part of the molecule.

Substitution on the Aromatic Rings: The two aromatic rings provide opportunities for introducing various substituents to probe structure-activity relationships. For instance, altering the position or nature of the trifluoromethyl group, or introducing other electron-withdrawing or electron-donating groups, could modulate the electronic character and binding interactions of the molecule.

Interactive Data Table: Potential Derivatization Strategies for this compound

Derivatization SiteType of ModificationPotential Impact
Isobutyl group of the carbamateReplacement with other alkyl/aryl groupsAltered lipophilicity, solubility, and metabolic stability.
Carbamate oxygenReplacement with nitrogen (urea) or sulfur (thiocarbamate)Changes in hydrogen bonding capacity and electronic properties.
Dimethylamino groupN-oxidation, quaternization, or replacement of methyl groupsModified solubility, potential for altered receptor interactions, and pharmacokinetic profile.
Methylsulfanyl groupOxidation to sulfoxide/sulfone; replacement of the methyl groupAltered polarity and potential for new interactions.
Aromatic ringsIntroduction of new substituents (e.g., halogens, alkoxy, nitro groups)Modulation of electronic properties, steric effects, and metabolic stability.

Formulation Science:

Given its high molecular weight and multiple aromatic rings, this compound is likely to exhibit poor aqueous solubility, which can limit its oral bioavailability. Advanced formulation strategies are crucial for overcoming such challenges. nih.govsdu.dkresearchgate.netnih.govmdpi.com

Nanonization: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area-to-volume ratio, thereby enhancing the dissolution rate. nih.govmdpi.com Techniques such as milling and high-pressure homogenization can be used to produce nanosuspensions. nih.gov

Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy state, leading to improved solubility and dissolution. nih.govmdpi.com Common methods for preparing solid dispersions include spray drying and hot-melt extrusion. researchgate.net

Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption. nih.gov These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can facilitate the solubilization and transport of the drug across the intestinal membrane. nih.gov

Inclusion Complexes: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs by encapsulating the lipophilic part of the drug molecule within the cyclodextrin (B1172386) cavity. nih.gov

Interactive Data Table: Formulation Strategies for this compound

Formulation StrategyPrincipleManufacturing MethodsKey Advantages
NanonizationIncreased surface area leads to faster dissolution.Media milling, high-pressure homogenization.Applicable to a wide range of poorly soluble drugs.
Amorphous Solid DispersionsThe drug is molecularly dispersed in a carrier, preventing crystallization and enhancing solubility.Spray drying, hot-melt extrusion.Significant improvements in dissolution rate and bioavailability.
Lipid-Based FormulationsThe drug is dissolved in a lipid vehicle, which forms an emulsion in the GI tract, improving solubilization and absorption.Simple mixing of oils, surfactants, and co-solvents.Can enhance lymphatic transport and reduce first-pass metabolism.
Cyclodextrin ComplexationThe hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.Kneading, co-precipitation, spray drying.Forms a true solution of the drug, leading to rapid dissolution.

Molecular Pharmacology and Mechanism of Action of Flosatidil

Identification and Characterization as a Calcium Channel Antagonist

Flosatidil has been characterized as an orally active calcium channel antagonist. medchemexpress.com Calcium channel antagonists, also known as calcium channel blockers, are a class of drugs that inhibit the movement of calcium (Ca2+) through voltage-gated calcium channels. wikipedia.orgphysio-pedia.com These channels are critical for various physiological processes, particularly in the cardiovascular system. nih.gov

The primary therapeutic targets for most calcium channel antagonists are the L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells. physio-pedia.comwikipedia.org By blocking these channels, these drugs reduce the influx of calcium into the cells, leading to a cascade of downstream effects that are beneficial in treating conditions like hypertension and angina. patsnap.comnih.gov

The action of calcium channel antagonists can be broadly categorized based on their primary sites of action:

Vascular Smooth Muscle: Inhibition of calcium influx in vascular smooth muscle cells leads to their relaxation, resulting in vasodilation (widening of blood vessels). wikipedia.orgnih.gov This, in turn, reduces peripheral vascular resistance and lowers blood pressure. physio-pedia.com

Cardiac Muscle (Myocardium): In cardiac muscle cells, calcium influx is essential for the force of contraction. By reducing this influx, calcium channel antagonists can decrease myocardial contractility (negative inotropic effect). wikipedia.org

Cardiac Conduction System: Some calcium channel antagonists can also slow the heart rate (negative chronotropic effect) and the conduction of electrical impulses within the heart (negative dromotropic effect), particularly at the sinoatrial (SA) and atrioventricular (AV) nodes. physio-pedia.com

While this compound is identified as a calcium channel antagonist, detailed studies characterizing its specific subtype selectivity and tissue-specific effects are not extensively available in the public domain.

Specific Molecular Interactions with Calcium Channels

The molecular interaction of calcium channel antagonists with their target channels is complex and varies between different drug classes. L-type calcium channels are composed of several subunits, with the α1 subunit forming the pore through which calcium ions pass. wikipedia.org This α1 subunit is the primary binding site for most calcium channel blockers. nih.gov

Different classes of calcium channel blockers, such as dihydropyridines, phenylalkylamines, and benzothiazepines, have distinct binding sites on the α1 subunit. nih.gov These binding sites are allosterically linked, meaning that the binding of one drug can influence the binding of another. nih.gov Research involving site-directed mutagenesis has identified specific transmembrane segments, such as IIIS5, IIIS6, and IVS6, as being crucial for the high-affinity binding of these drugs. nih.gov

Table 1: General Properties of L-type Calcium Channel Subunits

SubunitKey FeaturesFunction
α1 Forms the ion-conducting pore; contains voltage sensor and binding sites for calcium channel blockers.Core functional unit of the channel, responsible for calcium selectivity and gating.
α2δ Primarily extracellular; modulates channel trafficking and function.Enhances the expression and modifies the kinetics of the α1 subunit.
β Intracellular; interacts with the α1 subunit.Regulates channel trafficking to the cell membrane and modulates its gating properties.
γ Transmembrane protein; primarily found in skeletal muscle.Modulates the channel's voltage-dependence and kinetics.

Cellular and Subcellular Effects Mediated by Calcium Channel Modulation

The primary cellular effect of this compound, as a calcium channel antagonist, is the reduction of intracellular calcium concentration. This modulation of calcium homeostasis triggers a range of downstream effects, particularly in excitable cells like those in the cardiovascular system.

By inhibiting the influx of extracellular calcium through L-type calcium channels, this compound leads to:

Vasodilation: In vascular smooth muscle cells, the decreased intracellular calcium concentration inhibits the activation of myosin light-chain kinase, a key enzyme in the contractile process. patsnap.com This leads to the relaxation of the smooth muscle, resulting in the widening of blood vessels (vasodilation). wikipedia.orgnih.gov This effect is the basis for the antihypertensive properties of calcium channel antagonists.

Negative Inotropic Effect: In cardiac muscle cells, the influx of calcium during the action potential triggers the release of larger amounts of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for muscle contraction. wikipedia.org By reducing the initial calcium trigger, this compound can decrease the force of myocardial contraction.

Negative Chronotropic and Dromotropic Effects: By blocking calcium channels in the SA and AV nodes, this compound can slow the rate of pacemaker firing and the conduction of electrical signals through the heart. physio-pedia.com

These cellular effects collectively contribute to the therapeutic benefits of this compound in managing angina and hypertension. The reduction in myocardial contractility and heart rate decreases the oxygen demand of the heart, which is beneficial in angina. wikipedia.org The vasodilation of peripheral arteries reduces the afterload on the heart and lowers blood pressure. physio-pedia.com

Preclinical Pharmacological Investigations of Flosatidil

In Vitro Assessment of Calcium Channel Antagonism

In vitro studies are crucial for characterizing the direct interaction of a drug with its molecular target. For Flosatidil, these assessments would typically involve experiments to determine its affinity for and inhibitory effects on calcium channels in isolated cells or tissues. However, at present, specific data from such preclinical investigations are not available in publicly accessible scientific literature. Research in this area would generally aim to quantify the concentration of this compound required to inhibit calcium ion influx and to characterize the nature of its binding to the calcium channel.

MetricDescriptionExpected Data for this compound
IC₅₀ The half maximal inhibitory concentration, indicating the potency of a drug in inhibiting a specific biological or biochemical function.Data not available
Ki The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.Data not available
Receptor Binding Assays Experiments to determine the affinity and specificity of a drug for its target receptor.Data not available

In Vivo Animal Models for Cardiovascular Activity

To evaluate the physiological effects of this compound, researchers would employ various animal models that mimic human cardiovascular diseases. These models are instrumental in understanding the compound's integrated effects on the whole organism, including its impact on blood pressure, heart rate, and coronary blood flow. While this compound is noted for its antihypertensive and antianginal properties, detailed findings from specific animal studies are not currently published in the scientific domain.

Animal ModelPurposePotential Findings for this compound
Spontaneously Hypertensive Rats (SHR) A common model for studying essential hypertension.Expected to show a reduction in blood pressure.
Canine Models of Angina Used to assess the anti-ischemic effects of a drug.Expected to demonstrate improved myocardial oxygen supply/demand balance.
Normotensive Animal Models To evaluate the baseline cardiovascular effects in a non-diseased state.To determine effects on heart rate and blood pressure under normal physiological conditions.

Pharmacodynamic Endpoints and Efficacy in Preclinical Studies

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action. In the preclinical evaluation of this compound, key pharmacodynamic endpoints would be measured to assess its efficacy. These endpoints provide quantitative measures of the drug's effect on the body. As with the previous sections, specific preclinical data detailing these endpoints for this compound are not available in the public record.

Pharmacodynamic EndpointMethod of MeasurementRelevance to this compound's Activity
Mean Arterial Pressure (MAP) Telemetry or direct arterial cannulation in animal models.A primary indicator of antihypertensive efficacy.
Heart Rate (HR) Electrocardiogram (ECG) or telemetry.To assess for potential reflex tachycardia or direct effects on heart rate.
Coronary Blood Flow Flow probes in animal models.To directly measure the vasodilatory effect on coronary arteries, relevant to its antianginal properties.

Analytical Chemistry Methodologies for Flosatidil Research

Quantitative Determination Methods in Research Matrices

In preclinical research, the quantitative determination of a compound like Flosatidil in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. The choice of method would depend on the required sensitivity, selectivity, and the nature of the research matrix.

Typically, methods are developed to be robust and provide accurate measurements of the analyte concentration over a specific range. Sample preparation is a critical first step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Table 1: Potential Sample Preparation Techniques for this compound Analysis

Technique Principle Potential Advantages Potential Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. Simple, fast, and inexpensive. May result in less clean extracts and potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Provides cleaner extracts than PPT. More time-consuming and requires larger volumes of organic solvents.

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high recovery, and can concentrate the analyte. | More expensive and requires method development for sorbent selection and elution conditions. |

Following sample preparation, a suitable analytical technique would be employed for quantification. High-performance liquid chromatography (HPLC) coupled with a detector is a common choice.

Advanced Separation and Detection Techniques

The separation of this compound from endogenous matrix components and potential metabolites would likely be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile or methanol with water and additives like formic acid or ammonium acetate), and gradient elution program would be optimized to achieve good peak shape and resolution.

For detection, several techniques could be employed, with the choice depending on the physicochemical properties of this compound and the required sensitivity.

Ultraviolet-Visible (UV-Vis) Detection: If this compound possesses a suitable chromophore, UV-Vis detection would be a straightforward and cost-effective option. The detection wavelength would be selected based on the maximum absorbance of the compound.

Mass Spectrometry (MS) Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. This technique would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific mass transitions (parent ion to product ion) for this compound in multiple reaction monitoring (MRM) mode.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

Parameter Example Value/Condition
Chromatographic Column C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation
Ionization Mode Positive or Negative ESI
MRM Transition [M+H]+ → Product Ion

| Internal Standard | A structurally similar compound |

Method Validation for Preclinical Research Applications

Any analytical method developed for the quantification of this compound in preclinical studies would require rigorous validation to ensure the reliability of the data. Method validation would be performed according to regulatory guidelines (e.g., FDA, EMA) and would assess various parameters.

Table 3: Key Parameters for Bioanalytical Method Validation

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration. Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements. Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Recovery The extraction efficiency of the analytical method. Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed to ensure no significant ion suppression or enhancement.

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

Without specific experimental data for this compound, these tables and descriptions provide a generalized overview of the analytical chemistry methodologies that would be essential for its preclinical research and development.

Future Research Perspectives and Translational Implications of Flosatidil S Developmental History

Analysis of Factors Contributing to Early-Phase Drug Discontinuation

The discontinuation of Flosatidil during Phase II clinical trials places it among a significant number of cardiovascular drug candidates that fail to reach the market. Phase II is a critical juncture where promising preclinical data are tested in patient populations, and it is often where issues with efficacy, safety, or commercial viability emerge. researchgate.netnih.gov While the specific reasons for this compound's termination are not publicly detailed, an analysis can be constructed based on common challenges in cardiovascular drug development during the likely period of its investigation (the 1980s to early 1990s).

Several factors could have contributed to the decision:

Lack of Differentiated Efficacy: The therapeutic landscape for angina and hypertension was highly competitive, with numerous calcium channel blockers (CCBs) and other antianginal agents already on the market or in late-stage development. acc.org For a new agent to succeed, it needed to demonstrate superior efficacy, a better safety profile, or a unique mechanism of action compared to established drugs like nifedipine, verapamil, and diltiazem. ahajournals.org It is plausible that this compound's performance in Phase II trials did not show a compelling advantage over these existing therapies.

Unforeseen Safety Concerns: Calcium channel blockers as a class are associated with known adverse effects, including hypotension, peripheral edema, and reflex tachycardia. nih.govjournaljpri.com Phase II studies are designed to identify the frequency and severity of such events in a larger patient group than in Phase I. The emergence of a concerning safety signal, even if not life-threatening, could have altered the risk-benefit assessment, leading to discontinuation. nih.gov

Pharmacokinetic and Pharmacodynamic Profile: Issues related to the drug's absorption, distribution, metabolism, and excretion (ADME) can become apparent in Phase II. An unfavorable pharmacokinetic profile, such as a short half-life requiring frequent dosing or significant drug-drug interactions, could have made this compound less competitive. nih.gov

Strategic and Commercial Considerations: Pharmaceutical companies continuously evaluate their drug pipelines based on evolving market dynamics, regulatory hurdles, and internal priorities. bioworld.com The merger that formed Sanofi-Synthélabo in 1999, around the likely period of this compound's development, would have led to a portfolio review. mystudies.compmlive.com Projects that were not aligned with the new company's strategic focus or were perceived to have a lower probability of commercial success were often discontinued (B1498344).

The table below summarizes common reasons for the discontinuation of cardiovascular drugs in Phase II trials, which likely encompass the rationale for halting this compound's development.

FactorDescriptionPotential Implication for this compound
Efficacy Failure to meet primary endpoints or show significant improvement over standard of care.May not have demonstrated superior antianginal effects compared to existing CCBs.
Safety/Tolerability Emergence of unexpected or frequent adverse events.Potential for significant hypotension, edema, or other class-specific side effects.
Pharmacokinetics Unfavorable dosing schedule, poor bioavailability, or significant drug interactions.A profile that would be inconvenient for patients or complicate co-administration with other cardiac drugs.
Commercial Viability Crowded market, high cost of further development, or strategic shifts in company focus.The competitive landscape of antianginal drugs may have made the investment in Phase III trials appear too risky.

Contributions of this compound Research to Calcium Channel Blocker Science

Even as a discontinued compound, the research into this compound likely contributed to the broader body of knowledge surrounding calcium channel blockers. The development of any new chemical entity requires extensive preclinical and early clinical investigation, the results of which, even if not leading to a marketable drug, advance the field.

The study of this compound would have invariably added to the understanding of:

Structure-Activity Relationships (SAR): The synthesis and testing of this compound and related compounds would have provided data on how specific molecular features relate to the potency and selectivity of calcium channel blockade. This information is foundational for the design of future drugs in this class.

Differential Effects on Calcium Channel Subtypes: The 1980s and 1990s saw an increasing understanding that there were multiple types of calcium channels (e.g., L-type, T-type, N-type). frontiersin.org Preclinical research on this compound may have explored its affinity for these different subtypes, contributing to the knowledge of how targeting specific channels could lead to varied therapeutic effects, such as vascular selectivity versus cardiac effects. nus.edu.sge-jcpp.org

Translational Science: The process of taking this compound from laboratory synthesis to human trials would have generated valuable data on the challenges of translating preclinical findings. Discrepancies between animal models of hypertension or angina and the clinical reality in Phase II are common and instructive for future development programs. researchgate.netahajournals.org

The developmental era of this compound was a period of intense research into cardiovascular pharmacology. nih.gov The lessons learned from its development, along with many other candidates, helped refine the criteria for successful cardiovascular drugs and informed the design of the next generation of therapies. ahajournals.org

Theoretical Considerations for Structural Analog Design and Therapeutic Repositioning

The existence of this compound as a well-characterized, albeit failed, drug candidate makes it a theoretical starting point for future drug discovery efforts through analog design or therapeutic repositioning. bioworld.com

Structural Analog Design: A structural analog is a compound with a similar chemical structure to a lead compound but with modifications to certain atoms or functional groups. The goal is to improve efficacy, reduce side effects, or alter pharmacokinetic properties. If the specific liabilities of this compound were known (e.g., a specific metabolic pathway causing toxicity), medicinal chemists could theoretically design analogs that circumvent these issues while retaining the desired calcium channel blocking activity. For example, modifications could be made to:

Enhance selectivity for specific calcium channel subtypes to achieve a more targeted therapeutic effect.

Improve metabolic stability to allow for a more convenient dosing regimen.

Reduce binding to off-target receptors that may have caused undesirable side effects.

Therapeutic Repositioning: Drug repositioning involves finding new therapeutic uses for existing or discontinued drugs. nih.gov This strategy is attractive because it leverages existing safety and manufacturing data, potentially reducing development time and cost. bioworld.com A compound like this compound could be theoretically repositioned by:

Computational Screening: Using in silico methods to screen this compound's structure against a library of biological targets to identify new potential mechanisms of action.

Disease-Centric Approach: Identifying diseases where calcium channel modulation is a plausible therapeutic strategy but where existing CCBs have not been effective. For instance, certain neurological or renal conditions involve calcium channel dysregulation. nih.gov

Target-Centric Approach: If this compound was found to have activity on a secondary target besides L-type calcium channels, this off-target effect could be explored as a primary mechanism for a new indication.

The table below outlines these theoretical approaches.

ApproachStrategyPotential Goal for a this compound-like Scaffold
Structural Analog Design Modify the chemical structure of the original molecule.Create a new chemical entity with improved efficacy, safety, or pharmacokinetic properties for cardiovascular indications.
Therapeutic Repositioning Find a new disease indication for the existing molecule.Identify a non-cardiovascular disease where this compound's known mechanism of action could be beneficial.

While this compound itself will not be revived, the knowledge gained from its development serves as a valuable, albeit cautionary, tale in the history of pharmaceutical R&D. Its story underscores the rigorous and often unforgiving path of drug discovery and highlights the potential for failed compounds to serve as a foundation for future therapeutic innovations.

Q & A

Q. How should conflicting pharmacokinetic data from this compound rodent vs. primate studies be reconciled?

  • Methodological Answer : Perform allometric scaling to adjust for species-specific metabolic rates. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences in protein binding and clearance. Validate with crossover studies in humanized liver mouse models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flosatidil
Reactant of Route 2
Reactant of Route 2
Flosatidil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.